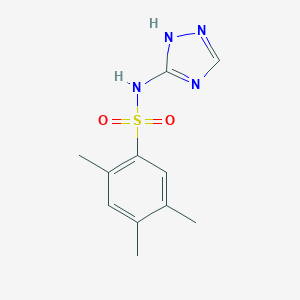
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide core substituted with three methyl groups and a 1H-1,2,4-triazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethylbenzenesulfonic acid.
Reduction: Formation of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenamine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with biological molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-trimethylbenzenesulfonamide
- N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
- 2,4,5-trimethyl-N-(1H-1,2,4-triazol-1-yl)benzenesulfonamide
Uniqueness
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to the presence of both the triazole ring and the sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-7-4-9(3)10(5-8(7)2)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISJWPOGGSTFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=NN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332982 |
Source


|
| Record name | 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
873680-00-3 |
Source


|
| Record name | 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
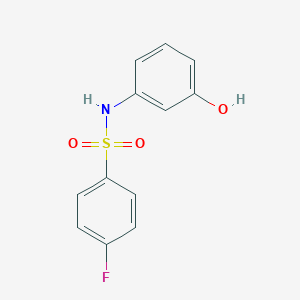

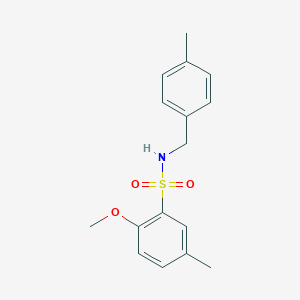

![METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE](/img/structure/B360970.png)
![ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B360983.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-isobutylthiophene-3-carboxylate](/img/structure/B360985.png)
![2-[(4-Chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B360988.png)
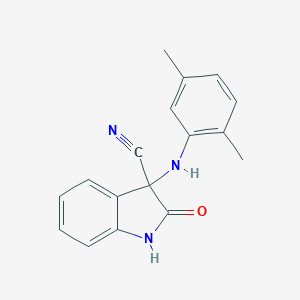

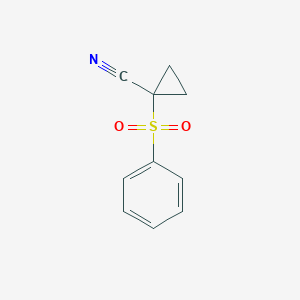
![7,7-Dimethyl-1-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B361008.png)
![8-phenoxy-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B361010.png)
![5-Methyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine](/img/structure/B361013.png)
